molecular formula C13H19NO2 B1469226 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol CAS No. 1344349-87-6

1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol

Cat. No.: B1469226
CAS No.: 1344349-87-6
M. Wt: 221.29 g/mol
InChI Key: XAJLILFYLVEXSH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metal-free Synthesis

An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives has been developed. This method involves the intermolecular cycloaddition of substituted 1-phenyl-2-(phenylamino)-ethan-1-ones and similar compounds in the presence of sodium dodecyl sulfate (SDS) and Triton X-100 surfactants using water as a solvent. This process occurs under microwave conditions with good to excellent yields, highlighting an environmentally friendly approach to the synthesis of polysubstituted pyrroles, which are important in medicinal chemistry and material science (Kumar, Rāmānand, & Tadigoppula, 2017).

Anticancer Agent Discovery

The structure-activity relationship (SAR) studies of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols led to the discovery of a derivative with potent antiproliferative activity, demonstrating significant potential as an anticancer agent. This derivative inhibits tumor growth in vivo by disrupting microtubule formation at the centrosomes, indicating its promise in cancer therapy (Suzuki et al., 2020).

Synthesis and Characterization

The synthesis and characterization of novel compounds involving 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol derivatives have been extensively studied. These studies focus on understanding the structural, electronic, and interaction properties of these compounds, laying the groundwork for their application in various areas of chemistry and pharmacology. For instance, the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives and the effects of substituents on their properties have been investigated, showing the influence of electronic and structural modifications on the materials' physical properties (Pandule et al., 2014).

Biological Evaluation

Derivatives of this compound have been synthesized and tested for their antiarrhythmic and antihypertensive effects, as well as for their adrenolytic activity. These studies demonstrate the potential of these compounds in developing new therapeutic agents for cardiovascular diseases, highlighting the importance of structural modifications to enhance biological activity (Malawska, Kulig, & Filipek, 2002).

Properties

IUPAC Name

1-(4-methoxyphenyl)-1-pyrrolidin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(15,12-4-3-9-14-12)10-5-7-11(16-2)8-6-10/h5-8,12,14-15H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJLILFYLVEXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1)(C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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